molecular formula C15H14N2O4S B5122230 4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid

4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid

Cat. No.: B5122230
M. Wt: 318.3 g/mol
InChI Key: PTJHUJDSNKALPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid is a complex organic compound with a molecular formula of C14H14N2O4S This compound is characterized by the presence of a thiophene ring, an aniline derivative, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbonyl chloride with 3-aminoaniline to form the intermediate thiophene-2-carbonylamino aniline. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and an aniline derivative makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-13(6-7-14(19)20)16-10-3-1-4-11(9-10)17-15(21)12-5-2-8-22-12/h1-5,8-9H,6-7H2,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJHUJDSNKALPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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